molecular formula C20H18ClN5OS B2962003 N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide CAS No. 1251612-19-7

N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

Cat. No. B2962003
CAS RN: 1251612-19-7
M. Wt: 411.91
InChI Key: OQYKEUVYPHEBDQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5OS and its molecular weight is 411.91. The purity is usually 95%.
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Scientific Research Applications

Adenosine Receptor Antagonists and Antidepressants
Compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxalines class, to which N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is structurally related, have been identified as potent adenosine receptor antagonists with potential rapid-onset antidepressant effects. These compounds show optimal activity in behavioral despair models in rats, indicating their therapeutic potential as novel antidepressants. Their mechanism involves binding to adenosine A1 and A2 receptors, with structure-activity relationship studies highlighting key substituents enhancing receptor affinity and selectivity (Sarges et al., 1990).

H1-Antihistaminic Agents
Derivatives of the triazolo[4,3-a]quinazoline class, including compounds with structural features similar to N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide, have been synthesized and evaluated for H1-antihistaminic activity. Such compounds have shown significant protection against histamine-induced bronchospasm in vivo, with some derivatives emerging as more potent than the reference standards, indicating their potential as new classes of H1-antihistamines with minimal sedative effects (Alagarsamy et al., 2009).

Antimicrobial and Antifungal Agents
Research on triazolo[4,3-a]quinoline derivatives has also extended into the exploration of their antimicrobial and antifungal properties. These studies involve synthesizing novel compounds and evaluating their effectiveness against various bacterial and fungal strains. The antimicrobial activity is often attributed to specific structural modifications, which can significantly influence the potency and spectrum of activity. Compounds with halogen substitutions, in particular, have demonstrated notable antimicrobial efficacy, suggesting a promising area for further development of new antimicrobial agents (Ghosh et al., 2015).

Anticancer Activity
Triazolo[4,3-a]quinoline derivatives have been designed and synthesized with structural elements aimed at enhancing anticancer activity. Through various synthetic routes, compounds with N-1-substituents have been prepared and screened for their cytotoxic effects against cancer cell lines. Some of these derivatives have shown significant cytotoxicity, indicating their potential as anticancer agents. The exploration of their anticancer activity involves detailed structure-activity relationship studies, aiming to identify the most effective compounds for further development (Reddy et al., 2015).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5OS/c1-3-17-24-25-19-20(23-14-6-4-5-7-16(14)26(17)19)28-11-18(27)22-15-10-13(21)9-8-12(15)2/h4-10H,3,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYKEUVYPHEBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide

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